6,6'-Oxybis(benzo[d]thiazol-2-amine)
Description
6,6'-Oxybis(benzo[d]thiazol-2-amine) is a dimeric benzothiazole derivative characterized by two benzo[d]thiazol-2-amine units linked via an oxygen atom at the 6-position of each heterocyclic ring.
Properties
CAS No. |
53357-06-5 |
|---|---|
Molecular Formula |
C14H10N4OS2 |
Molecular Weight |
314.4g/mol |
IUPAC Name |
6-[(2-amino-1,3-benzothiazol-6-yl)oxy]-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C14H10N4OS2/c15-13-17-9-3-1-7(5-11(9)20-13)19-8-2-4-10-12(6-8)21-14(16)18-10/h1-6H,(H2,15,17)(H2,16,18) |
InChI Key |
GCKXATWVQDPCKS-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1OC3=CC4=C(C=C3)N=C(S4)N)SC(=N2)N |
Canonical SMILES |
C1=CC2=C(C=C1OC3=CC4=C(C=C3)N=C(S4)N)SC(=N2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6'-Oxybis(benzo[d]thiazol-2-amine) typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 2-aminobenzothiazole with appropriate reagents to introduce the desired functional groups. For instance, the synthesis can be achieved through a series of steps including diazo-coupling, Knoevenagel condensation, and intramolecular cyclization .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. The use of green chemistry principles, such as solvent-free reactions and microwave irradiation, can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
6,6'-Oxybis(benzo[d]thiazol-2-amine) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents on the benzothiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted benzothiazole derivatives .
Scientific Research Applications
6,6'-Oxybis(benzo[d]thiazol-2-amine) has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 6,6'-Oxybis(benzo[d]thiazol-2-amine) involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
The structural and functional properties of 6,6'-Oxybis(benzo[d]thiazol-2-amine) can be contextualized by comparing it to related benzothiazole derivatives. Below is a detailed comparison based on molecular structure, physicochemical properties, and reactivity.
Table 1: Key Structural and Physicochemical Comparisons
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Bridge Type | Substituents | Melting Point (°C) | Solubility (Polar Solvents) |
|---|---|---|---|---|---|---|
| 6,6'-Oxybis(benzo[d]thiazol-2-amine) | C₁₄H₁₀N₄O₃S₂ | 354.38 | Oxygen | None | Not reported | Moderate (DMF, DMSO) |
| N,N-Bis((2-chlorothiazole-5-yl)methyl)-6-methylbenzo[d]thiazol-2-amine | C₁₆H₁₂Cl₂N₆S₃ | 483.42 | Methyl | 2-Chloro, 5-chloromethyl | 180–182 | Low (DMF) |
| Benzo[d]thiazol-2-amine (monomer) | C₇H₆N₂S | 150.20 | None | None | 98–100 | High (Ethanol, DMSO) |
| 6,6'-Thiobis(benzo[d]thiazol-2-amine) | C₁₄H₁₀N₄O₂S₃ | 370.44 | Sulfur | None | Not reported | Moderate (DMF) |
Key Findings:
Sulfur bridges typically increase molecular weight and may confer greater thermal stability due to stronger S–S interactions.
Substituent Effects :
- The presence of chlorothiazole and methyl groups in N,N-Bis((2-chlorothiazole-5-yl)methyl)-6-methylbenzo[d]thiazol-2-amine significantly reduces solubility in polar solvents compared to unsubstituted analogs like 6,6'-Oxybis(benzo[d]thiazol-2-amine). This is attributed to increased steric hindrance and lipophilicity .
Reactivity :
- The amine groups in 6,6'-Oxybis(benzo[d]thiazol-2-amine) are likely more nucleophilic than those in chlorinated derivatives (e.g., the compound from ), enabling reactions with electrophiles such as alkyl halides or carbonyl compounds.
- Methyl-substituted derivatives (e.g., 6-methylbenzo[d]thiazol-2-amine) exhibit reduced reactivity in coupling reactions due to electron-donating effects, which stabilize the amine group .
Research Implications and Limitations
While 6,6'-Oxybis(benzo[d]thiazol-2-amine) shows promise in theoretical applications, experimental data on its synthesis and properties remain sparse. Current comparisons rely heavily on structurally related compounds, such as the methyl- and chlorine-substituted derivatives synthesized in . Further studies are needed to:
- Optimize synthetic routes for higher yields.
- Characterize thermal stability and biological activity.
- Explore applications in catalysis or polymer chemistry.
This analysis underscores the importance of substituents and bridging atoms in modulating the properties of benzothiazole-based compounds.
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